CSF1R Potency: Csf1R-IN-5 vs. Clinical-Stage Inhibitors
While precise IC50 values for Csf1R-IN-5 are not publicly available from non-prohibited sources, it is described as a 'potent' inhibitor of CSF1R in patent WO2021197276A1 [1]. This qualitative descriptor can be contextually benchmarked against the well-established potencies of clinical-stage inhibitors. For instance, BLZ945 (sotuletinib) is a highly potent and selective CSF1R inhibitor with an IC50 of 1 nM . PLX3397 (pexidartinib) is a multi-kinase inhibitor with a CSF1R IC50 of 20 nM . The exact quantitative placement of Csf1R-IN-5 relative to these standards remains unknown, representing a key data gap for users requiring precise potency metrics.
| Evidence Dimension | In vitro enzymatic potency (IC50) against CSF1R kinase |
|---|---|
| Target Compound Data | Described as 'potent', but specific IC50 value not publicly available from reliable sources |
| Comparator Or Baseline | BLZ945 (sotuletinib): IC50 = 1 nM ; PLX3397 (pexidartinib): IC50 = 20 nM |
| Quantified Difference | Unable to calculate due to lack of target compound quantitative data. |
| Conditions | Various in vitro kinase assays (biochemical). |
Why This Matters
Understanding relative potency is critical for experimental design, including selecting appropriate concentrations for cell-based and in vivo studies.
- [1] WO2021197276A1. Amide compounds and uses thereof. (Csf1R-IN-5 is compound 11). View Source
